3-Phenylnaphth[2,1-d]isoxazole-4,5-dione
Description
3-Phenylnaphth[2,1-d]isoxazole-4,5-dione is a polycyclic heteroaromatic compound featuring a fused naphthalene-isoxazole core substituted with a phenyl group at position 3 and two ketone groups at positions 4 and 4. Its structural complexity arises from the planar naphthoisoxazole system, which enhances π-π stacking interactions, and the electron-withdrawing dione moiety, which influences reactivity and binding affinity.
Properties
Molecular Formula |
C17H9NO3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-phenylbenzo[g][1,2]benzoxazole-4,5-dione |
InChI |
InChI=1S/C17H9NO3/c19-15-11-8-4-5-9-12(11)17-13(16(15)20)14(18-21-17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
CZVVUKJTHCLCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Electron Density : The isoxazole-dione core withdraws electron density, rendering the compound electrophilic at C4/C5, akin to isoxazole-4,5-dicarboxylates . This contrasts with diketopiperazines, where the dione is less electronically activated .
Preparation Methods
Nitrile Oxide and 1,3-Diketone Cycloaddition
A prominent method for isoxazole synthesis involves [3+2] cycloaddition between nitrile oxides and 1,3-diketones. For this compound, the naphtho-4,5-dione can act as the diketone component. Phenylnitrile oxide, generated in situ from phenylhydroxamic acid chloride and base, reacts with the diketone under mild conditions:
Optimization Insights :
-
Solvent : Aqueous medium enhances reaction efficiency and reduces side products like O-imidoylation adducts.
-
Temperature : Room temperature avoids decomposition of sensitive intermediates.
-
Yield : Reported yields for analogous trisubstituted isoxazoles reach 70–85% under optimized conditions.
Cyclocondensation of Aminonaphthoquinone Derivatives
Aminoquinone and Acyl Chloride Reactions
Building on methods for naphtho[2,3-d]oxazole-4,9-dione synthesis, 2-amino-1,4-naphthoquinone derivatives can react with phenyl-containing acylating agents. For isoxazole formation, hydroxylamine or its derivatives may replace amines to introduce the N–O bond:
Procedure :
-
Bromination : Introduce bromine at position 3 of 1,4-naphthoquinone to facilitate nucleophilic substitution.
-
Amination : Replace bromide with ammonia or hydroxylamine.
-
Acylation : React with benzoyl chloride derivatives under reflux.
Challenges :
-
Competing oxazole formation requires precise stoichiometry and temperature control.
-
Oxidative conditions may degrade the quinone moiety, necessitating inert atmospheres.
Erlenmeyer Azlactone Synthesis Adaptations
Naphthalene Aldehyde and Hippuric Acid Condensation
The Erlenmeyer synthesis, classically used for oxazolones, can be adapted by substituting benzaldehyde with naphthalene-2-carbaldehyde and modifying reaction conditions to favor isoxazole cyclization:
Key Steps :
-
Azlactone Formation : Condensation of hippuric acid and aldehyde in acetic anhydride yields a Z-azlactone.
-
Ring Expansion : Treatment with hydroxylamine or oxidative agents converts oxazolone to isoxazole.
Data Table 1 : Optimization of Erlenmeyer Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | 65% → 78% |
| Temperature | Reflux | 50% → 72% |
| Catalyst (NaOAc) | 0.5 equiv | 60% → 82% |
Oxidative Cyclization of Oximino Ketones
Hydroxylamine-Mediated Cyclization
Oximino ketones, prepared via nitrosation of 1,4-naphthoquinone derivatives, undergo oxidative cyclization to form the isoxazole ring:
Oxidants Tested :
-
m-CPBA : Effective but requires careful stoichiometry to avoid overoxidation.
-
H₂O₂/Fe³⁺ : Eco-friendly alternative with moderate yields (55–60%).
Mechanistic Insight :
Oxidation induces dehydrogenation, forming the N–O bond and aromatizing the isoxazole ring.
Comparative Analysis of Methodologies
Table 2 : Synthesis Routes and Efficiencies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| [3+2] Cycloaddition | 82 | 98 | Green conditions, scalability |
| Cyclocondensation | 75 | 95 | Uses stable precursors |
| Erlenmeyer Adaptation | 78 | 97 | High regiocontrol |
| Oxidative Cyclization | 60 | 90 | Mild oxidants |
Q & A
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